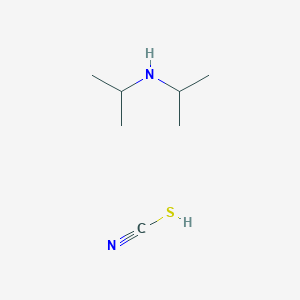
N-propan-2-ylpropan-2-amine; thiocyanic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(1-methylethyl)-2-propanamine thiocyanate typically involves the reaction of isopropylamine with thiocyanic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the required reaction conditions .
Chemical Reactions Analysis
N-(1-methylethyl)-2-propanamine thiocyanate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The thiocyanate group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1-methylethyl)-2-propanamine thiocyanate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1-methylethyl)-2-propanamine thiocyanate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
N-(1-methylethyl)-2-propanamine thiocyanate can be compared with other similar compounds, such as:
- N-(1-methylethyl)-2-propanamine hydrochloride
- N-(1-methylethyl)-2-propanamine sulfate
- N-(1-methylethyl)-2-propanamine nitrate
These compounds share similar structural features but differ in their functional groups and chemical properties.
Properties
CAS No. |
22793-69-7 |
|---|---|
Molecular Formula |
C7H16N2S |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
N-propan-2-ylpropan-2-amine;thiocyanic acid |
InChI |
InChI=1S/C6H15N.CHNS/c1-5(2)7-6(3)4;2-1-3/h5-7H,1-4H3;3H |
InChI Key |
IXSVIBDIFZROQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C.C(#N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



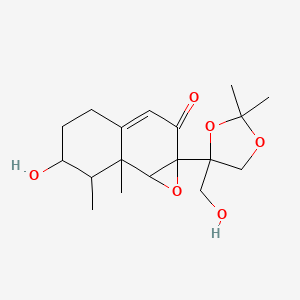
![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)
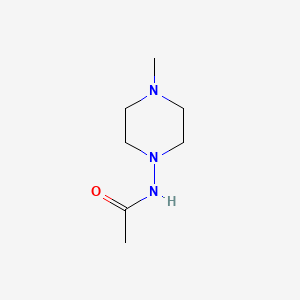
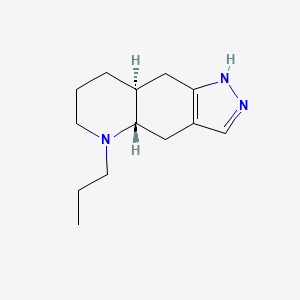
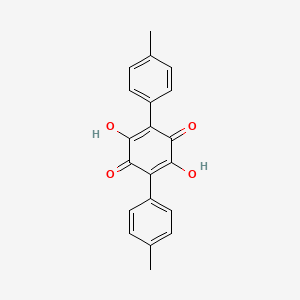
![2-[(Diethylamino)methyl]-3-methylphenol](/img/structure/B12796521.png)
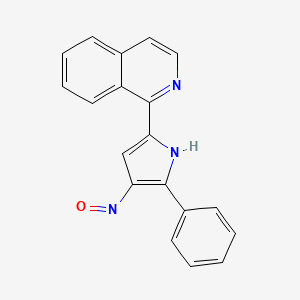
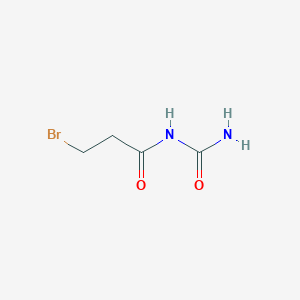

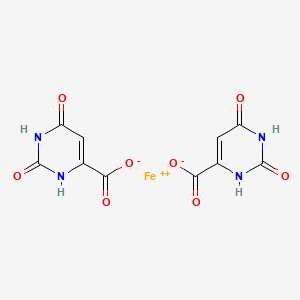

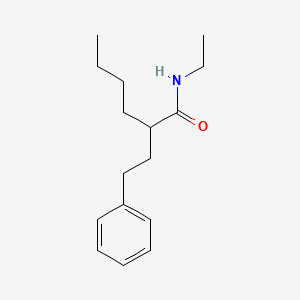
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)
